molecular formula C8H9F2NO3 B8243508 2-Amino-4,5-difluorophenol acetate

2-Amino-4,5-difluorophenol acetate

Cat. No.: B8243508
M. Wt: 205.16 g/mol
InChI Key: FDKOWHJSWLSWGP-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorophenol acetate (CAS 2845127-99-1) is a fluorinated aniline derivative presented as a key chemical building block for pharmaceutical research and development. This compound, with the molecular formula C8H9F2NO3 and a molecular weight of 205.16 , is designed for use in synthetic organic chemistry. It serves as a protected intermediate for the synthesis of more complex molecules, particularly in the field of kinase inhibitor research. Studies on analogous phenolic anilinoquinazoline structures have demonstrated their value as potent RET kinase inhibitors, which are investigated for targeted cancer therapies in areas such as medullary thyroid cancer and pancreatic cancer . The acetate group offers improved handling and metabolic stability over the parent phenol during early-stage research, facilitating the discovery of compounds with enhanced selectivity and pharmacological profiles . This product is intended for research purposes as a chemical scaffold. Researchers can utilize this compound to develop novel chemical entities for biological evaluation. For safe handling, please refer to the Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;2-amino-4,5-difluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.C2H4O2/c7-3-1-5(9)6(10)2-4(3)8;1-2(3)4/h1-2,10H,9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKOWHJSWLSWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=C(C(=CC(=C1F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving 2 Amino 4,5 Difluorophenol Acetate

Reaction Kinetics and Thermodynamic Profiles of Derivative Formation

Currently, there are no specific studies detailing the reaction kinetics or thermodynamic profiles for the formation of derivatives from 2-Amino-4,5-difluorophenol (B62812) acetate (B1210297). Such studies would typically involve measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine rate laws, activation energies, and other kinetic parameters.

A hypothetical kinetic study on the formation of an amide derivative via acylation of the amino group would likely reveal second-order kinetics. The thermodynamic profile would be expected to show an exothermic reaction, driven by the formation of the stable amide bond.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Derivative Reaction

ParameterHypothetical Value/ObservationSignificance
Rate Law Rate = k[2-Amino-4,5-difluorophenol acetate][Acylating Agent]Indicates a bimolecular reaction mechanism.
Activation Energy (Ea) ModerateReflects the energy barrier for the nucleophilic attack of the amino group.
Enthalpy of Reaction (ΔH) NegativeSuggests the formation of more stable bonds, making the reaction favorable.
Entropy of Reaction (ΔS) Near zero or slightly negativeThe combination of two molecules into one typically decreases entropy.

This table is illustrative and not based on experimental data for the specific compound.

Elucidation of Detailed Reaction Pathways and Transition States

Detailed reaction pathways and the structures of transition states for reactions involving this compound have not been elucidated in the scientific literature. Computational chemistry, often used for this purpose, could model these pathways. For instance, in an N-acylation reaction, the pathway would involve the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of an acylating agent, proceeding through a tetrahedral intermediate. The transition state would be the highest energy point along this reaction coordinate.

Role of the Amino and Acetate Functional Groups in Directing Reactivity and Selectivity

The reactivity and selectivity of this compound are dictated by its three key components: the amino group, the acetate group, and the difluorinated aromatic ring.

Amino Group (-NH₂): As a primary amine, this group is a potent nucleophile and an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its directing influence is positioned relative to itself, potentially leading to substitution at the C-3 or C-6 positions. In acylation reactions, the amino group is generally more nucleophilic than the phenolic oxygen (of the parent phenol), suggesting that N-acylation would be favored over O-acylation under neutral or basic conditions.

Acetate Group (-OCOCH₃): The acetate is an ester functional group. It can be hydrolyzed under acidic or basic conditions to yield the parent 2-Amino-4,5-difluorophenol. The acetate group itself is an electron-withdrawing group via resonance, which deactivates the aromatic ring towards electrophilic substitution. However, it is considered a weak deactivator. The lone pairs on the ester oxygen can participate in directing electrophiles to the ortho and para positions relative to the oxygen atom.

The interplay between the strongly activating amino group and the deactivating acetate and fluorine substituents creates a complex selectivity profile. Research on the acylation of similar compounds, such as amino-sulphonamides, shows that selective acylation can occur on the less reactive group under specific conditions, highlighting the importance of the reaction environment. researchgate.net

Influence of the Difluorinated Aromatic System on Electrophilic and Nucleophilic Substitution Mechanisms

The two fluorine atoms on the aromatic ring have a significant impact on the compound's reactivity.

Electrophilic Aromatic Substitution (SEAr): Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it is deactivating towards electrophilic substitution due to its strong inductive electron-withdrawing effect (-I effect). However, like other halogens, it has a lone pair that can be donated to the ring through resonance (+M effect), making it an ortho-, para-director. In this molecule, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles. Studies on other fluorinated aromatics confirm that electron-donating groups can facilitate SEAr reactions despite the presence of fluorine. nih.gov The combined inductive effects of the two fluorine atoms would still make the ring less reactive than a non-fluorinated analogue.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, such as fluorine, is a prerequisite for nucleophilic aromatic substitution. The difluorinated system strongly activates the ring for SNAr, particularly at the carbon atoms bearing the fluorine atoms. This pathway becomes a plausible reaction mechanism if a strong nucleophile is used, potentially leading to the displacement of one of the fluorine atoms.

Table 2: Predicted Influence of Substituents on Aromatic Substitution

SubstituentEffect on SEArDirecting Influence (SEAr)Effect on SNAr
-NH₂ ActivatingOrtho, ParaDeactivating
-F Deactivating (Inductive)Ortho, ParaActivating
-OCOCH₃ Deactivating (Resonance)Ortho, ParaActivating

This table represents general chemical principles.

Studies on the Oxidative and Reductive Reactivity of the Compound

Specific studies on the oxidative and reductive reactivity of this compound are not documented. However, the reactivity can be inferred from related structures.

Oxidative Reactivity: Aminophenols are known to be susceptible to oxidation. The electron-rich aromatic ring, activated by the amino group, can be oxidized to form quinone-imine type structures. Research on 2-amino-4-methylphenol (B1222752) has shown that it undergoes oxidative condensation in the presence of an oxidizing agent like hemoglobin to form a dihydrophenoxazinone derivative. nih.gov A similar pathway could be envisioned for this compound, particularly after hydrolysis of the acetate group to the more easily oxidized phenol (B47542). The presence of fluorine atoms might increase the oxidation potential compared to non-fluorinated analogues.

Reductive Reactivity: The compound itself does not possess common functionalities that are easily reduced under standard conditions (e.g., nitro groups or carbon-carbon double bonds outside the aromatic ring). The aromatic ring could be reduced under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), but this is generally a difficult transformation.

Electrochemical studies on related molecules, such as 2-amino-5-mercapto-1,3,4-thiadiazole, often reveal complex redox behavior involving electron transfer coupled with chemical reactions, which could be analogous to the potential electrochemical behavior of this compound. nih.gov

Advanced Functionalization and Derivatization Strategies Utilizing 2 Amino 4,5 Difluorophenol Acetate

Synthesis of Novel Amine Derivatives: Amides, Ureas, and Schiff Bases

The primary amino group is a key site for nucleophilic reactions, allowing for the straightforward synthesis of a variety of important chemical structures.

Amides: Amide bonds can be readily formed by reacting the amino group with activated carboxylic acid derivatives. Common methods include the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base. fishersci.it Alternatively, direct coupling with carboxylic acids can be achieved using a wide array of modern coupling reagents, such as those based on carbodiimides (e.g., DCC, EDC) or borate (B1201080) esters like B(OCH₂CF₃)₃, which facilitate dehydration with high efficiency and low levels of racemization for chiral substrates. organic-chemistry.orgacs.org

Interactive Table: Amide Synthesis from 2-Amino-4,5-difluorophenol (B62812) Acetate (B1210297)
ReagentProduct TypeGeneral Conditions
Acyl Chloride (R-COCl)N-Acyl Derivative (Amide)Aprotic solvent (e.g., DCM, THF), base (e.g., pyridine (B92270), Et₃N), room temperature. fishersci.it
Carboxylic Anhydride (B1165640) ((RCO)₂O)N-Acyl Derivative (Amide)Similar to acyl chlorides, often requires a base to neutralize the carboxylic acid byproduct. fishersci.it
Carboxylic Acid (R-COOH) + Coupling AgentN-Acyl Derivative (Amide)Reagents like DCC, EDC, or B(OCH₂CF₃)₃ in an appropriate solvent (e.g., MeCN). acs.org

Ureas: The synthesis of unsymmetrical urea (B33335) derivatives is a valuable transformation. The amino group of 2-Amino-4,5-difluorophenol acetate can react with isocyanates (R-N=C=O) to form the corresponding N,N'-disubstituted ureas. nih.gov For instances where isocyanates are unstable or undesirable, they can be generated in situ from amines using reagents like phosgene (B1210022) or safer equivalents such as N,N'-carbonyldiimidazole (CDI). nih.govorganic-chemistry.org The reaction of an amine with CDI first forms a carbamoyl-imidazole intermediate, which then readily reacts with a second amine to yield the final urea product. organic-chemistry.org

Interactive Table: Urea Synthesis from this compound
ReagentProduct TypeGeneral Conditions
Isocyanate (R-NCO)N,N'-Disubstituted UreaAprotic solvent, typically proceeds readily at room temperature.
N,N'-Carbonyldiimidazole (CDI) followed by a second amine (R'-NH₂)N,N'-Disubstituted UreaTwo-step, one-pot reaction often performed in solvents like THF or DMF. organic-chemistry.org
Phenyliodine Diacetate (PhI(OAc)₂) with a primary amideN,N'-Disubstituted UreaInvolves in situ generation of an isocyanate via Hofmann rearrangement. rsc.org

Schiff Bases: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.org This reaction is typically reversible and is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid to facilitate the dehydration step. wikipedia.orgyoutube.com The resulting C=N double bond in the Schiff base product offers further opportunities for chemical modification, such as reduction to a secondary amine or participation in cycloaddition reactions.

Interactive Table: Schiff Base Synthesis from this compound
ReagentProduct TypeGeneral Conditions
Aldehyde (R-CHO)N-Substituted Imine (Aldimine)Reflux in ethanol, often with catalytic acid (e.g., acetic acid). wikipedia.org
Ketone (R₂C=O)N-Substituted Imine (Ketimine)Generally requires more forcing conditions than aldehydes; catalytic acid and removal of water are beneficial. acs.org

Modifications and Derivatization at the Phenolic Oxygen Position (beyond initial acetate formation)

While the compound is supplied as an acetate ester, the phenolic oxygen can be unmasked and further derivatized to introduce a diverse range of functionalities. The initial and crucial step is the hydrolysis of the acetate group to yield the free phenol (B47542), 2-amino-4,5-difluorophenol. This deprotection can be achieved under either acidic or basic conditions. jetir.orgnih.govstanford.edu For instance, base-catalyzed hydrolysis (saponification) using an aqueous base like sodium hydroxide (B78521) is a common method. stanford.edu

Once the free phenol is obtained, it can serve as a nucleophile in various reactions:

Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide (formed by treating the phenol with a base) with an alkyl halide, can be used to introduce alkyl chains.

Esterification: The phenol can be re-acylated with different acylating agents (e.g., other acyl chlorides or anhydrides) in the presence of a base to form a library of different phenolic esters. researchgate.net

Interactive Table: Derivatization at the Phenolic Oxygen
StepReaction TypeReagentsResulting Functional Group
1Acetate HydrolysisNaOH(aq) or HCl(aq)Phenol (-OH)
2aEtherification1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether (-OR)
2bRe-esterificationAcyl Chloride (R-COCl), BaseEster (-OCOR)

Regioselective and Chemoselective Transformations of the Fluorinated Aromatic Ring

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. In electrophilic aromatic substitution, the powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles primarily to the position ortho to the amine (C6 position), which is also meta to the fluorine atoms.

Potential transformations include:

Halogenation: Introduction of bromine or chlorine at the C6 position.

Nitration: Introduction of a nitro group, which can be subsequently reduced to another amino group, enabling further functionalization.

Fluoroalkylation: Photoinduced or metal-catalyzed methods can be employed to introduce fluoroalkyl groups onto electron-rich aniline (B41778) rings. acs.orgconicet.gov.ar

The regioselectivity of such reactions on substituted anilines is a well-studied area, with outcomes predictable based on the interplay of electronic and steric factors. conicet.gov.arnih.gov

Interactive Table: Potential Regioselective Ring Transformations
ReactionReagentExpected Major ProductRationale
BrominationBr₂ in Acetic Acid6-Bromo-2-amino-4,5-difluorophenol acetateThe powerful ortho-directing amino group directs substitution to the open C6 position.
NitrationHNO₃, H₂SO₄6-Nitro-2-amino-4,5-difluorophenol acetateStrong electrophile attacks the most activated position (C6).
TrifluoromethylationTogni's Reagent, Photocatalyst6-Trifluoromethyl-2-amino-4,5-difluorophenol acetateRadical substitution favors the electron-rich position ortho to the amine. conicet.gov.ar

Integration of the Compound into Cascade and Multicomponent Reaction Sequences

The reactivity of the amino group makes this compound an excellent candidate for complex reaction sequences that build molecular diversity in a single step.

Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a product containing substantial portions of all starting materials. nih.gov The Ugi four-component reaction is a classic example, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov this compound can serve as the amine component, allowing for the rapid assembly of complex α-acetamidoacetamide structures.

Interactive Table: Ugi Four-Component Reaction
Component 1Component 2Component 3Component 4Product
This compound Aldehyde/KetoneCarboxylic AcidIsocyanideα-Acetamidoacetamide derivative

Cascade Reactions: These are multi-step reactions where the product of one transformation becomes the substrate for the next in the same pot, without isolating intermediates. The functional groups of this compound could be exploited in cascade sequences. For instance, a reaction could be initiated at the amine, with the resulting intermediate undergoing a subsequent cyclization or rearrangement involving the aromatic ring. Copper-catalyzed cascade reactions have been developed for the synthesis of aminophenol derivatives, highlighting the potential for such strategies. elsevierpure.comnih.govmdpi.com

Exploitation of the Compound for Click Chemistry and Bioorthogonal Ligation Reactions

For applications in bioconjugation, materials science, and drug discovery, the molecule can be equipped with a "click handle" for participation in highly efficient and specific ligation reactions. acs.orgnih.gov Bioorthogonal chemistry refers to reactions that can occur in a biological setting without interfering with native processes. nih.govwikipedia.orgnih.gov

The most common strategy involves modifying the primary amine. This requires a two-step approach:

Installation of a Bioorthogonal Handle: The amino group can be acylated with a carboxylic acid already containing an alkyne or azide (B81097). Alternatively, the amine can be converted to an azide via diazotization followed by substitution with an azide source (e.g., sodium azide).

Ligation Reaction: The newly functionalized molecule can then undergo a ligation reaction.

Click Chemistry: An alkyne-functionalized derivative can react with an azide-containing partner via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). youtube.comutoronto.ca

Staudinger Ligation: An azide-functionalized derivative can react with a phosphine (B1218219) to form a stable amide bond. nih.govacs.org

Tetrazine Ligation: Introduction of a strained alkene or alkyne handle would allow for extremely fast reaction with a tetrazine partner. nih.govwikipedia.orgbiorxiv.org

This modular approach allows the core this compound scaffold to be covalently linked to a vast array of other molecules, including polymers, biomolecules, or fluorescent tags. nih.govbeilstein-journals.org

Interactive Table: Bioorthogonal Functionalization Strategies
StepTransformationReagentsResulting HandleSubsequent Reaction
1AAmidationAlkyne-COOH, Coupling AgentTerminal AlkyneCuAAC with an azide partner
1BDiazotization/Azidation1. NaNO₂, HCl 2. NaN₃AzideStaudinger Ligation with a phosphine partner
1CAmidationStrained Alkyne-COOH, Coupling AgentStrained AlkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Applications of 2 Amino 4,5 Difluorophenol Acetate As a Building Block in Complex Molecule Synthesis

Contribution to the Synthesis of Agrochemical Intermediates and Analogues

The agrochemical industry heavily relies on the development of new and effective pesticides, herbicides, and fungicides. Fluorine-containing compounds have made a significant impact in this sector, with a substantial percentage of modern agrochemicals featuring at least one fluorine atom. researchgate.netnih.gov The introduction of fluorine can lead to enhanced efficacy, altered selectivity, and improved environmental stability of these agents.

The primary strategy for incorporating fluorine into agrochemicals is through the use of fluorinated building blocks. researchgate.net Molecules like 2-Amino-4,5-difluorophenol (B62812) acetate (B1210297), with their pre-installed fluorine atoms, are ideal candidates for this approach. The amino and phenol (B47542) functionalities provide handles for further chemical modification and incorporation into larger, more complex agrochemical structures.

For example, benzoxazole (B165842) and benzothiazole (B30560) derivatives have demonstrated a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties. mdpi.com The synthesis of these agrochemically active heterocycles often starts from precursors like aminophenols and aminothiophenols. The presence of fluorine on the aromatic ring of these precursors can significantly influence the biological activity of the final product. For instance, the introduction of fluorine atoms to the phenyl ring of certain fungicidal compounds was found to be conducive to the improvement of their activity. mdpi.com

While specific examples detailing the use of 2-Amino-4,5-difluorophenol acetate in the synthesis of commercial agrochemicals are not readily found in open literature, its potential as a precursor is clear. The difluorinated phenyl ring can be a key component in designing new agrochemical candidates with potentially improved properties.

Table 2: Examples of Fluorine-Containing Agrochemicals and Precursors

Agrochemical/Precursor Type Key Synthetic Feature
Ipflufenoquin Fungicide Synthesized from 2,3-difluoroaniline (B47769) via Sandmeyer reaction. ccspublishing.org.cn
Fluopimomide Fungicide Synthesized by coupling of trifluoromethyl pyridine (B92270) and tetrafluorobenzoic acid. ccspublishing.org.cn
Momfluorothrin Insecticide Key fluorine-containing building block is a tetrafluorobenzyl alcohol derivative. ccspublishing.org.cn
Benzoxazole/Benzothiazole Derivatives Various Show fungicidal, antibacterial, and antiviral activities. mdpi.com

Development of Advanced Materials and Functional Molecules through Polymerization or Conjugation

The unique electronic and physical properties of fluorinated compounds make them attractive for applications in materials science. The amino and phenol groups of this compound provide reactive sites for polymerization and conjugation to other molecules, opening avenues for the creation of novel polymers and functional materials.

Aminophenols can be polymerized through chemical or electrochemical oxidation to form polyaminophenols. mdpi.comelectrochemsci.org These polymers can exhibit interesting properties, such as electrical conductivity, and have potential applications in sensors and electronic devices. mdpi.comresearchgate.net The polymerization of o-aminophenol has been shown to yield a polymer with a quinoid structure, and the resulting film can be used as a biosensing architecture. rsc.org The incorporation of fluorine atoms into the polymer backbone, which would be the case if this compound were used as a monomer, could further modify the electronic properties and stability of the resulting polymer.

Furthermore, the amino group of this compound can be used for conjugation to other molecules to create functional materials. For instance, it could be incorporated into polyimides or other high-performance polymers to enhance their thermal stability and other physical properties. The pyrolytic polymerization of monomers containing preformed ester linkages derived from p-aminophenol has been shown to be a facile route to wholly aromatic poly(imide-ester)s. acs.org

While the direct polymerization or conjugation of this compound is a subject for further research, the established chemistry of aminophenols suggests a promising potential for this compound in the development of advanced materials.

Table 3: Polymerization of Aminophenol Derivatives

Monomer Polymerization Method Resulting Polymer Potential Application
o-Aminophenol, m-Aminophenol Dielectric Barrier Discharge Plasma Poly-o-aminophenol (PoAP), Poly-m-aminophenol (PmAP) Conductive polymer films. mdpi.comresearchgate.net
o-Aminophenol (OAP) Cu(II) catalyzed air oxidation Poly(o-aminophenol) (POAP) Bio-sensing architecture. rsc.org
o-Aminophenol Chemical Oxidation Poly(o-aminophenol) (POAP) Supercapacitors. electrochemsci.org
p-Aminophenol derivative Pyrolytic polymerization Wholly aromatic poly(imide-ester) High-performance polymers. acs.org

Application in the Construction of Biologically Active Chemical Probes and Ligands

Chemical probes are essential tools in chemical biology for studying the function and localization of biomolecules in living systems. Fluorescent probes, in particular, are widely used for imaging and sensing applications. The design of effective fluorescent probes often involves the combination of a fluorophore, a linker, and a recognition element that binds to the target of interest.

This compound possesses structural features that make it an attractive building block for the synthesis of chemical probes. The aminophenol core can be part of a fluorophore system. For example, Schiff bases derived from the condensation of 2-aminophenols with aldehydes can exhibit fluorescence and have been used for the selective detection of ions. nih.gov The fluorescence properties of such probes can be tuned by the substituents on the aminophenol ring.

The amino group of this compound provides a convenient handle for conjugation to other molecules, such as peptides or other ligands, to create targeted probes. emory.edu The difluoro substitution pattern can also be beneficial, potentially enhancing the photophysical properties of the probe or its binding affinity to the target.

While there are no specific reports on the use of this compound for probe synthesis, the general principles of probe design and the known reactivity of aminophenols strongly suggest its potential in this area. The development of novel fluorescent probes based on this fluorinated building block could lead to new tools for biological research and diagnostics.

Table 4: Examples of Aminophenol-Based Fluorescent Probes

Probe Type Precursor(s) Target Analyte Detection Mechanism
Schiff Base Probe 2,6-diformyl-4-tert-butylphenol and 2-aminophenols Cyanide and Aluminium ions Deprotonation and nucleophilic addition. nih.gov
Naphthalimide-based Probe Naphthalimide and hydrazine Formaldehyde Condensation reaction leading to fluorescence enhancement. researchgate.net
Fluorene-based Probe Fluorenyl-benzothiazole isothiocyanate Amines (in biomolecules) Conjugation leading to fluorescence "light-up". emory.edu

Theoretical and Computational Chemistry Studies on 2 Amino 4,5 Difluorophenol Acetate

Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations would be the foundational step in characterizing the electronic nature of 2-Amino-4,5-difluorophenol (B62812) acetate (B1210297). These investigations would typically involve determining the distribution of electrons within the molecule to understand its stability, reactivity, and potential interaction sites.

Key reactivity descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule. The electronegative fluorine and oxygen atoms would be expected to draw electron density, influencing the reactivity of the aromatic ring and the amino and acetate groups.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 2-Amino-4,5-difluorophenol Acetate

DescriptorHypothetical ValueSignificance
HOMO Energy(e.g., -6.5 eV)Electron-donating ability
LUMO Energy(e.g., -1.2 eV)Electron-accepting ability
HOMO-LUMO Gap(e.g., 5.3 eV)Chemical reactivity and kinetic stability
Dipole Moment(e.g., 3.5 D)Polarity and intermolecular interactions

Note: The values in this table are illustrative examples and not based on actual experimental or computational data for the specified compound.

Density Functional Theory (DFT) Calculations for Prediction of Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful computational method used to predict the thermodynamics and kinetics of chemical reactions. For this compound, DFT calculations could be employed to study various potential reactions, such as its synthesis, decomposition, or further functionalization.

These calculations would involve:

Geometry Optimization: Determining the lowest energy structure for reactants, products, and any transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

Reaction Pathway Mapping: By identifying transition states and intermediates, the entire energy profile of a reaction can be mapped. This allows for the determination of activation energies, which are critical for understanding reaction rates.

Conformational Analysis and Characterization of Intramolecular Interactions

The three-dimensional structure and flexibility of this compound would be investigated through conformational analysis. This is particularly important for understanding how the molecule interacts with its environment.

Key areas of investigation would include:

Rotational Barriers: Calculating the energy barriers for rotation around single bonds, such as the C-N bond of the amino group and the C-O bond of the acetate group.

Identification of Stable Conformers: Determining the most stable three-dimensional arrangements of the atoms in the molecule.

Intramolecular Hydrogen Bonding: Investigating the possibility of hydrogen bonds forming between the hydrogen of the amino group and the oxygen atoms of the acetate or phenol (B47542) groups, or the fluorine atoms. Such interactions can significantly influence the molecule's conformation and reactivity.

Table 2: Potential Intramolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Effect
Hydrogen BondN-HO=C (acetate)Stabilization of a specific conformer
Hydrogen BondN-HO (phenol)Influence on electronic properties
Hydrogen BondN-HFWeaker interaction, but possible

Note: This table represents potential interactions that would be investigated in a computational study.

Molecular Dynamics Simulations to Model Solvent Effects and Dynamic Behavior

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment. This provides a more realistic representation of its behavior in solution.

MD simulations could be used to:

Analyze Solvation Shells: To understand how solvent molecules arrange themselves around the solute molecule.

Study Dynamic Behavior: To observe the conformational changes and movements of the molecule over time.

Calculate Properties in Solution: To determine properties such as the average dipole moment or the radial distribution functions between different atoms of the solute and solvent.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to validate the computational model and aid in the interpretation of experimental findings.

For this compound, the following spectra could be predicted:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated and compared to experimental IR and Raman spectra to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N can be predicted to aid in the assignment of experimental NMR signals.

Ultraviolet-Visible (UV-Vis) Spectra: The electronic transitions and their corresponding absorption wavelengths can be calculated using Time-Dependent DFT (TD-DFT) to understand the molecule's photophysical properties.

Advanced Analytical Methodologies for Purity Assessment, Reaction Monitoring, and Mechanistic Elucidation

Development and Application of High-Resolution Chromatographic Techniques for Process Control

High-resolution chromatographic techniques are indispensable for monitoring the progress of the synthesis of 2-Amino-4,5-difluorophenol (B62812) acetate (B1210297) and for assessing the purity of the final product. These methods allow for the separation and quantification of the target compound from starting materials, intermediates, by-products, and impurities.

High-Performance Liquid Chromatography (HPLC):

A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone for the analysis of 2-Amino-4,5-difluorophenol acetate. The polar nature of the amino and phenol (B47542) groups, combined with the aromatic ring, makes it well-suited for separation on a non-polar stationary phase. A typical HPLC method would involve a C18 column with a gradient elution system. The mobile phase would likely consist of an aqueous component (such as water with a pH-modifying additive like formic acid or ammonium (B1175870) acetate to ensure the analyte is in a consistent ionization state) and an organic modifier (like acetonitrile (B52724) or methanol). UV detection is highly effective for this compound due to the chromophoric nature of the substituted benzene (B151609) ring.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

This method would be capable of resolving the main peak of this compound from potential impurities such as unreacted 4,5-difluoro-2-nitrophenol (B1304727), the deacetylated analog (2-amino-4,5-difluorophenol), and other process-related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

For the analysis of volatile impurities or for an alternative method of quantification, GC-MS can be employed. However, due to the polar nature and lower volatility of this compound, derivatization is often necessary prior to analysis. A common approach is silylation, where a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is used to replace the active hydrogens on the amino and phenol groups with trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. chromatographyonline.comresearchgate.netspringernature.com The mass spectrometer provides highly specific detection and can be used to identify unknown impurities by their mass fragmentation patterns. chromatographyonline.comresearchgate.net

Advanced Spectroscopic Methods for Understanding Reaction Progress and Product Formation

Spectroscopic techniques provide invaluable information about the molecular structure and the environment of specific atoms within the this compound molecule.

19F-Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy:

Given the presence of two fluorine atoms on the aromatic ring, ¹⁹F-NMR is a uniquely powerful tool for the analysis of this compound. nih.govacs.org ¹⁹F-NMR is highly sensitive and provides distinct signals for each fluorine atom, with chemical shifts that are highly dependent on their chemical environment. nih.govwikipedia.org This allows for unambiguous confirmation of the fluorine substitution pattern on the benzene ring. Furthermore, coupling between the fluorine atoms and with adjacent protons (¹H-¹⁹F coupling) provides further structural confirmation. During synthesis, ¹⁹F-NMR can be used to track the disappearance of starting materials and the appearance of the fluorinated product in real-time. rsc.org

High-Resolution Mass Spectrometry (HRMS):

HRMS is critical for the precise determination of the molecular weight of this compound and for the identification of complex products and impurities. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the confident determination of the elemental composition of a given ion. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Two-Dimensional (2D) NMR Spectroscopy:

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in the complete structural elucidation of this compound. A COSY spectrum reveals correlations between coupled protons, helping to assign the protons on the aromatic ring. An HSQC spectrum correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. These techniques, used in concert, provide a comprehensive map of the molecular structure.

Development of Robust Quantitative Analytical Protocols for Synthetic Yield and Purity Determination

The development of a robust and validated quantitative analytical method is crucial for determining the yield of the synthesis and for the final purity assessment of this compound.

Quantitative HPLC with External Standardization:

A validated HPLC method, as described in section 7.1, is the most common approach for quantitative analysis. nih.govresearchgate.net This involves creating a calibration curve using certified reference standards of this compound at several concentration levels. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Table 2: Illustrative Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.03 µg/mL

The method must be validated according to regulatory guidelines to ensure it is accurate, precise, linear, sensitive, and specific for its intended purpose. This rigorous validation provides confidence in the reported yield and purity values.

Future Research Directions and Emerging Opportunities in 2 Amino 4,5 Difluorophenol Acetate Chemistry

Exploration of Novel and Unprecedented Synthetic Transformations

The reactivity of 2-amino-4,5-difluorophenol (B62812) acetate (B1210297) is ripe for exploration, with numerous possibilities for developing novel synthetic transformations. Key areas of future research could focus on leveraging the unique electronic properties conferred by the fluorine substituents.

Advanced C-H Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis. Future studies could explore the regioselective C-H functionalization of the aromatic ring, guided by the existing amino and acetate groups. The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has been shown to be beneficial for reactivity and selectivity in various direct functionalization reactions. rsc.org Research into transition metal-catalyzed C-H activation could unlock new pathways to introduce a variety of functional groups, leading to a diverse library of derivatives. rsc.org For instance, copper-catalyzed C-H fluorination/functionalization sequences could be investigated to introduce additional fluorine atoms or other functionalities. nih.govorganic-chemistry.org

Catalytic Amination and Cross-Coupling Reactions: The amino group of 2-amino-4,5-difluorophenol acetate is a key handle for a variety of transformations. The development of novel catalytic systems for C-N cross-coupling reactions could enable the synthesis of complex diarylamines or N-arylated heterocycles. Recent progress in catalytic C-H amination, including both intramolecular and intermolecular nitrene C-H insertion, opens up new avenues for creating complex nitrogen-containing molecules. rsc.org

Innovative Dearomatization Strategies: The dearomatization of fluorinated pyridines has been shown to be a viable strategy for producing fluorinated piperidines. sciencedaily.com Similar approaches could be explored for this compound, where the aromatic ring is intentionally dearomatized to create three-dimensional molecular scaffolds. This would provide access to novel classes of fluorinated compounds with potential applications in medicinal chemistry and materials science.

Enzyme-Mediated Synthesis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Future research could investigate the potential of enzyme-mediated synthesis for the transformation of this compound. This could include enzymatic hydrolysis of the acetate group, selective acylation, or even stereoselective transformations.

Potential for Expanded Utility in Emerging Fields of Chemical Science

The distinct properties of this compound make it an attractive building block for various emerging fields of chemical science. The incorporation of fluorine atoms into organic molecules is known to significantly alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. researchgate.netnih.gov

Medicinal Chemistry and Drug Discovery: Fluorinated compounds are of great interest in the pharmaceutical industry. The this compound scaffold could serve as a starting point for the synthesis of novel bioactive molecules. The fluorine atoms can enhance binding affinity to protein targets and improve metabolic stability. nih.gov For example, derivatives of 2-aminophenol (B121084) have been investigated for their inhibitory activity on enzymes like 5-lipoxygenase, which is involved in inflammatory processes. google.com The development of new methods to synthesize valuable fluorinated drug compounds, such as the conversion of epoxides into fluorinated oxetanes, highlights the ongoing interest in this area. sciencedaily.comnus.edu.sgchemeurope.com

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. Future research could focus on synthesizing derivatives of this compound and evaluating their potential as herbicides, fungicides, or insecticides.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The difluorophenol moiety of the title compound could be incorporated into polymer backbones or used as a monomer for the synthesis of novel fluorinated materials with tailored properties for applications in electronics, coatings, and advanced membranes.

Organic Electronics: The electronic properties of fluorinated aromatic compounds make them potential candidates for applications in organic electronics. Research could explore the synthesis of derivatives of this compound for use as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Addressing Challenges in Large-Scale Synthesis and Industrial Applications

For this compound to be utilized in industrial applications, the development of a robust and scalable synthetic route is crucial. Several challenges need to be addressed in this regard.

Cost-Effective Fluorination Methods: The introduction of fluorine atoms into organic molecules can be expensive. Research into more cost-effective and scalable fluorination methods is essential. This could involve the use of cheaper fluorinating reagents or the development of catalytic processes that use fluoride (B91410) salts.

Process Optimization and Scale-Up: The transition from laboratory-scale synthesis to industrial production requires careful process optimization. This includes optimizing reaction conditions, minimizing waste, and ensuring the safety of the process. For instance, the synthesis of a related compound, 4-amino-2,6-difluorophenol (B148228), involves the hydrogenation of a nitro precursor using a palladium on carbon catalyst, a process that has been described at a larger scale. chemicalbook.com Similar methodologies could be adapted and optimized for this compound.

Purification and Impurity Profiling: The purification of fluorinated compounds can be challenging due to their unique physical properties. The development of efficient purification methods, such as crystallization or chromatography, is necessary to obtain high-purity material. A thorough understanding of the impurity profile is also critical for applications in regulated industries like pharmaceuticals.

Table 1: Potential Industrial Synthesis Challenges and Research Directions

ChallengePotential Research Direction
High Cost of Fluorinating ReagentsDevelopment of catalytic methods using inexpensive fluoride sources.
Scalability of SynthesisFlow chemistry and continuous processing.
Purification of Fluorinated CompoundsAdvanced crystallization techniques and supercritical fluid chromatography.
Waste GenerationAtom-economical reaction design and catalyst recycling.

Integration within Circular Economy Principles and Sustainable Chemical Manufacturing

The principles of the circular economy and sustainable manufacturing are becoming increasingly important in the chemical industry. Future research on this compound should consider these principles from the outset.

Green Synthetic Routes: The development of synthetic routes that minimize waste, use renewable resources, and avoid hazardous reagents is a key aspect of green chemistry. This could involve the use of biocatalysis, catalytic reactions with high atom economy, and the use of greener solvents.

Catalyst Recovery and Reuse: For catalytic processes, the ability to recover and reuse the catalyst is crucial for both economic and environmental reasons. Research into supported catalysts or catalysts that can be easily separated from the reaction mixture would be beneficial.

Biodegradability and Recyclability: The end-of-life fate of products derived from this compound should be considered. Designing molecules that are biodegradable or can be easily recycled would contribute to a more circular economy.

Renewable Feedstocks: Exploring the possibility of synthesizing this compound or its precursors from renewable feedstocks would significantly improve its sustainability profile. This is a long-term goal that would require significant innovation in synthetic chemistry.

Q & A

Q. What are the standard synthetic routes and purification methods for 2-amino-4,5-difluorophenol acetate?

The compound is typically synthesized via esterification of 2-amino-4,5-difluorophenol with acetic anhydride or acetyl chloride under reflux conditions. Solvents like ethanol or n-butanol are commonly used, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization . For intermediates like 2-amino-4-fluorophenol, reflux with dehydroacetic acid in n-butanol (48 hours) and subsequent solvent reduction under vacuum are documented .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • HPLC with electrochemical detection for quantifying trace impurities .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution and acetate ester formation.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • FT-IR spectroscopy to identify amine (–NH₂) and ester (–COO–) functional groups .

Q. What safety precautions are critical when handling this compound?

  • Use N95 masks , gloves, and eye protection to avoid inhalation or skin contact, as aromatic amines and fluorinated compounds may cause sensitization .
  • Work in a fume hood to minimize vapor exposure.
  • In case of accidental ingestion, rinse mouth with water and seek medical attention immediately .

Advanced Research Questions

Q. How can stereoselective synthesis of chiral derivatives of this compound be achieved?

Enzymatic dynamic kinetic resolution (DKR) using nitrilases or lipases in buffered aqueous systems (pH 8, 37–40°C) can produce enantiomerically pure derivatives. For example, ammonium acetate in water has been used to resolve chiral fluorine-containing phenylglycine analogs, which share structural similarities with the target compound .

Q. What mechanistic insights exist for the coordination chemistry of this compound with transition metals?

The amine and phenolic hydroxyl groups can act as bidentate ligands, forming stable 5-membered chelate rings with metals like Cu(II) or Fe(III). Computational studies (DFT) and X-ray crystallography are recommended to elucidate binding modes and stability constants .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in synthetic protocols?

Discrepancies often arise from solvent polarity, temperature gradients, or catalyst loading. For example:

  • Reflux duration : Extending reaction time (e.g., 48 hours vs. 24 hours) may improve yields in n-butanol systems .
  • Chromatographic eluents : Optimizing hexane/ethyl acetate ratios (e.g., 7:3 v/v) reduces co-elution of byproducts . Systematic Design of Experiments (DoE) is advised to identify critical parameters .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the acetate ester occurs, releasing acetic acid and the parent phenol .
  • Alkaline conditions (pH > 9) : The amine group may undergo oxidation, requiring inert atmospheres (N₂/Ar) for stability .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C, necessitating storage at ≤4°C .

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